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Compound of Interest

Compound Name: Tenatoprazole sodium

Cat. No.: B2731220

An In-depth Technical Guide to Tenatoprazole
Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and mechanism of action of Tenatoprazole sodium salt, a long-
acting proton pump inhibitor (PPI).

Chemical Structure and Physicochemical Properties

Tenatoprazole is an imidazopyridine-based proton pump inhibitor.[1] The sodium salt form
enhances its bioavailability.[2][3]

Table 1: Chemical Identifiers of Tenatoprazole Sodium Salt
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Identifier Value

sodium;5-methoxy-2-[(4-methoxy-3,5-
IUPAC Name dimethylpyridin-2-yl)methylsulfinyllimidazo[4,5-
b]pyridin-3-ide[2]

Molecular Formula Ci16H17NaNaOsS[2]
Molecular Weight 368.39 g/mol [4][5]
CAS Number 335299-59-7[4][5]

CC1=CN=C(C(=C10C)C)CS(=0)C2=NC3=C(|N
-]2)N=C(C=C3)OC.[Na+][2]

Canonical SMILES

InChl Key FEOTUYWTBYAGEV-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of Tenatoprazole

Property Value Source
pKa =4.1 [2]
logP =27 [2]

Sparingly soluble in neutral

aqueous media; readily

Solubility ) ) )
dissolves in organic solvents
like methanol and DMSO.[2][6]
Rapidly degrades in acidic
conditions (t1/2 < 3 min at pH
Stability 1.2).[2] Extensive degradation

also found in neutral and

oxidative conditions.[7]

Mechanism of Action

Tenatoprazole is a prodrug that, like other PPIs, irreversibly inhibits the gastric H*/K*-ATPase
(proton pump) in parietal cells.[8]
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 Activation: In the acidic environment of the parietal cell's secretory canaliculus,

Tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide or

sulfenic acid derivative.[2][3]

o Covalent Binding: The active species forms a covalent disulfide bond with cysteine residues

on the luminal surface of the H*/K*-ATPase.[2][6] Specifically, Tenatoprazole binds to

Cys813 and Cys822 in the fifth and sixth transmembrane segments of the enzyme's alpha-

subunit.[3][6]

« Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby

inhibiting the final step of gastric acid secretion.[8]

Tenatoprazole has a longer plasma half-life (around 7.7 hours) compared to other PPIs, which

contributes to a prolonged duration of acid suppression.[2][8]

Mechanism of action for Tenatoprazole as a proton pump inhibitor.

Biological Activity

Tenatoprazole effectively inhibits the H*/K*-ATPase, with a potency comparable to

omeprazole.[4]

Table 3: In Vitro Inhibitory Activity

Target Assay ICso0 Value Source
Hog gastric H*/K+- -

Enzyme Activity 6.2 uM [1][4]
ATPase
Proton Transport Proton Flux 3.2uM [6][9]
Mouse Ido2 (in ) )

Kynurenine Formation 1.8 uM [1]09]
HEK293T cells)
Mouse Idol (in ) )

Kynurenine Formation > 100 pM [9]
HEK293T cells)

Experimental Protocols
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Synthesis of Tenatoprazole

The synthesis of Tenatoprazole typically involves a two-step process: condensation followed by
oxidation.[2][10]

Methodology:

o Condensation Reaction: 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine is condensed with 2-
chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2][10]

o Solvent: Aqueous medium or a mix of ethanol and chloroform.[2]

o Base: An inorganic alkali such as sodium hydroxide or potassium hydroxide is used to
facilitate the reaction.[2][10]

o Product: This step yields the thioether intermediate, 2-[2-(3,5-dimethyl)-4-methoxy pyridine
methyl sulphide-5-methoxylimidazo[4,5-b] pyridine.[10]

o Oxidation: The resulting thioether intermediate is oxidized to form the sulfoxide,
Tenatoprazole.

o Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.[2][10]

« Purification: The final product, Tenatoprazole salt, is purified through filtration,
recrystallization (e.g., using dimethylformamide and ethyl acetate), and drying.[2][11]
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Starting Materials:
- 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine
2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCI

Step 1: Condensation

(Aqueous medium, NaOH/KOH)

Thioether Intermediate

Step 2: Oxidation
(m-CPBA)

Crude Tenatoprazole Salt

Step 3: Purification
(Filtration, Recrystallization, Drying)

Pure Tenatoprazole Sodium Salt

Click to download full resolution via product page

General workflow for the synthesis of Tenatoprazole sodium salt.

In Vitro H*/K*-ATPase Inhibition Assay

This assay determines the potency (ICso) of Tenatoprazole against the proton pump.[4][12]

Methodology:
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e Enzyme Preparation: Gastric H*/K*-ATPase is isolated from sources like hog gastric
microsomes.[12] The enzyme suspension (e.g., 20 mg/mL) is prepared.

e Acid Activation: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH <
4.0) to facilitate its conversion to the active sulfenamide form.[12]

 Incubation: The enzyme suspension is incubated at 37°C in a buffered solution (e.g., 5 mM
Pipes/Tris, 2 mM MgClz, 150 mM KCI) containing a fluorescent pH indicator like acridine
orange.[4]

« Inhibition Assay: Varying concentrations of activated Tenatoprazole are added to the enzyme
vesicles.

o Activity Measurement: ATP is added to initiate proton pumping, which is measured by the
guenching of acridine orange fluorescence (excitation at 490 nm, emission at 530 nm).[4]
The rate of inhibition is calculated relative to a control sample without the drug.

Analytical Method: RP-HPLC

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
method is used for the quantification of Tenatoprazole in bulk drug and formulations.[7][13][14]

Methodology:

o Chromatographic Conditions:

[e]

Column: Kromasil C18 (250 mm x 4.6 mm, 5.0 um patrticle size) or similar.[7]

[e]

Mobile Phase: A mixture of an organic solvent and buffer, such as methanol:THF:acetate
buffer (68:12:20 v/v) with pH adjusted to 6.0.[7] Another example is acetonitrile and 5 mM
potassium phosphate buffer (pH 7.3) (25:75, v/v).[14]

[¢]

Flow Rate: Typically 1.0 mL/min.[7][13]

[e]

Column Temperature: Maintained at 45°C.[7]

o Detection: UV detector set at a wavelength of 307 nm or 302 nm.[7][13][14]
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¢ Quantification: The concentration of Tenatoprazole is determined by comparing the peak
area of the sample to a standard curve generated from known concentrations. The method is
validated for specificity, linearity, accuracy, and precision.[7]

Sample Preparation

Prepare Tenatoprazole Sample Prepare Standard Solutions
(Bulk Drug or Formulation) (Known Concentrations)
P
/

\
\
RP-H%C Systin/

Inject Sample/Standard
into HPLC System

Separation on C18 Column
(e.g., Methanol: THF:Buffer)

UV Detection
(at 307 nm)

Data Apnalysis

Generate Chromatogram

Quantify Peak Area
& Compare to Standard Curve

Click to download full resolution via product page

Workflow for RP-HPLC analysis of Tenatoprazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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